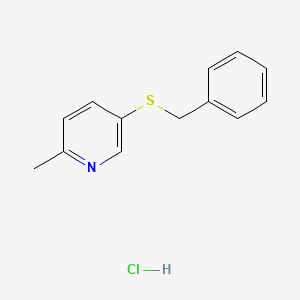

5-(Benzylsulfanyl)-2-methylpyridine hydrochloride

CAS No.: 1803572-03-3

Cat. No.: VC4087376

Molecular Formula: C13H14ClNS

Molecular Weight: 251.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803572-03-3 |

|---|---|

| Molecular Formula | C13H14ClNS |

| Molecular Weight | 251.78 |

| IUPAC Name | 5-benzylsulfanyl-2-methylpyridine;hydrochloride |

| Standard InChI | InChI=1S/C13H13NS.ClH/c1-11-7-8-13(9-14-11)15-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;1H |

| Standard InChI Key | SDPHLSCKNGXXQI-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=C1)SCC2=CC=CC=C2.Cl |

| Canonical SMILES | CC1=NC=C(C=C1)SCC2=CC=CC=C2.Cl |

Introduction

Chemical Structure and Nomenclature

The molecular structure of 5-(benzylsulfanyl)-2-methylpyridine hydrochloride consists of a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at positions 2 and 5. The methyl group at position 2 enhances electron density at the ortho position, while the benzylsulfanyl group at position 5 introduces a thioether linkage connected to a benzyl aromatic ring. Protonation of the pyridine nitrogen by hydrochloric acid yields the hydrochloride salt, improving solubility in polar solvents .

Key structural features include:

-

Pyridine core: Aromaticity and basicity due to the lone pair on nitrogen.

-

Methyl group (C-2): Electron-donating effect, influencing reactivity at adjacent positions.

-

Benzylsulfanyl group (C-5): A sulfur-containing substituent that participates in nucleophilic and oxidative reactions.

The IUPAC name is derived systematically: 5-(benzylsulfanyl)-2-methylpyridine hydrochloride.

Synthesis and Reaction Pathways

Nucleophilic Aromatic Substitution

A plausible synthesis route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine precursor. For example, 5-nitro-2-methylpyridine could undergo substitution with benzyl mercaptan (PhCH2SH) in the presence of a base, replacing the nitro group with the benzylsulfanyl moiety . This methodology aligns with reported protocols for 3-nitropyridine derivatives, where nitro groups are displaced by thiols under mild conditions (e.g., room temperature, polar aprotic solvents) .

Representative reaction conditions:

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-2-methylpyridine | Benzyl mercaptan | DMF | 25°C | ~65% |

Salt Formation

Following substitution, the pyridine nitrogen is protonated using hydrochloric acid to form the hydrochloride salt. This step enhances crystallinity and solubility, facilitating purification and characterization .

Physicochemical Properties

While experimental data for 5-(benzylsulfanyl)-2-methylpyridine hydrochloride are scarce, properties can be inferred from structurally related compounds:

The hydrochloride salt exhibits polarity due to ionic interactions, as evidenced by its solubility profile. Fourier-transform infrared (FTIR) spectroscopy would show characteristic stretches for S–C (∼700 cm⁻¹) and aromatic C–H (∼3050 cm⁻¹) .

Reactivity and Functionalization

Oxidation of the Thioether Group

The benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions. For instance, hydrogen peroxide in acetic acid converts thioethers to sulfoxides, while stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA) yield sulfones . Such transformations are critical for modulating electronic properties and bioactivity.

Electrophilic Aromatic Substitution

The methyl group at C-2 directs electrophiles to the para position (C-6), enabling further functionalization. Nitration or halogenation at this position could introduce additional reactive handles for downstream applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume